![molecular formula C12H10ClNO2 B13860812 [4-(5-Chloropyridin-2-yl)oxyphenyl]methanol](/img/structure/B13860812.png)
[4-(5-Chloropyridin-2-yl)oxyphenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(5-Chloropyridin-2-yl)oxyphenyl]methanol: is an organic compound with the molecular formula C12H10ClNO2 It is characterized by the presence of a chloropyridine ring attached to a phenylmethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Chloropyridin-2-yl)oxyphenyl]methanol typically involves the reaction of 5-chloropyridine-2-ol with a phenylmethanol derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(5-Chloropyridin-2-yl)oxyphenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties .
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents .
Industry:
Mécanisme D'action
The mechanism of action of [4-(5-Chloropyridin-2-yl)oxyphenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Chloropyridine: Shares the chloropyridine ring but lacks the phenylmethanol group.
2-Chloro-4-pyridinylmethanol: Similar structure but with different substitution patterns.
Uniqueness:
- The presence of both the chloropyridine ring and the phenylmethanol group in [4-(5-Chloropyridin-2-yl)oxyphenyl]methanol provides unique chemical properties and reactivity.
- Its specific substitution pattern allows for distinct interactions in chemical and biological systems, making it valuable for various applications .
Propriétés
Formule moléculaire |
C12H10ClNO2 |
|---|---|
Poids moléculaire |
235.66 g/mol |
Nom IUPAC |
[4-(5-chloropyridin-2-yl)oxyphenyl]methanol |
InChI |
InChI=1S/C12H10ClNO2/c13-10-3-6-12(14-7-10)16-11-4-1-9(8-15)2-5-11/h1-7,15H,8H2 |
Clé InChI |
DIHDACRDQBEVLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)OC2=NC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


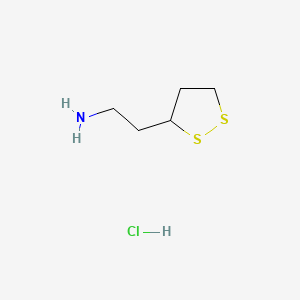
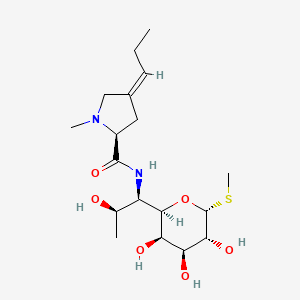
![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)
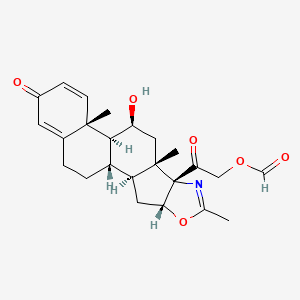
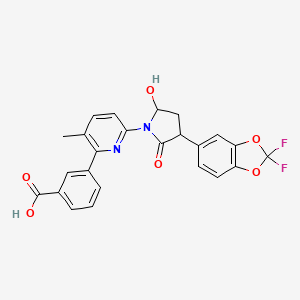
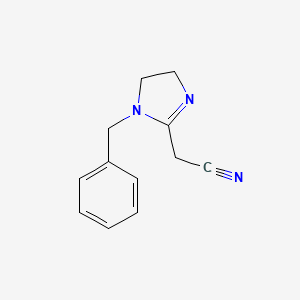
![1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13860771.png)
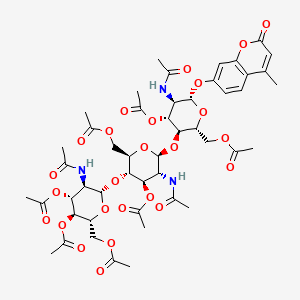
![[5-(Pyridin-3-yl)-1,3-phenylene]dimethanol](/img/structure/B13860775.png)
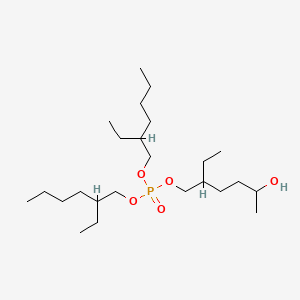
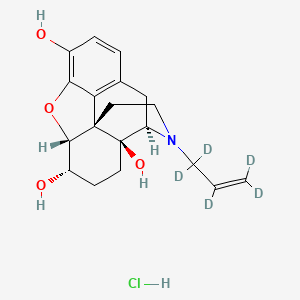
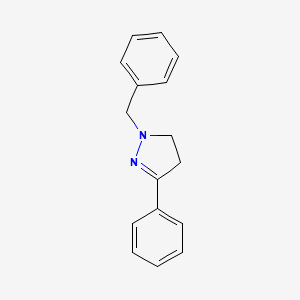
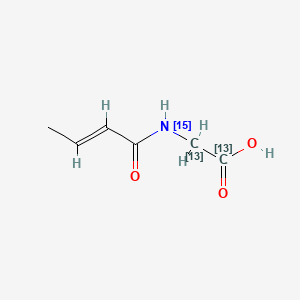
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B13860816.png)
